molecular formula C13H16N2O3 B1454216 1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde CAS No. 1228665-85-7

1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde

Cat. No.: B1454216
CAS No.: 1228665-85-7
M. Wt: 248.28 g/mol
InChI Key: OAGYYGGLJWXBSC-UHFFFAOYSA-N
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Description

1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde is a useful research compound. Its molecular formula is C13H16N2O3 and its molecular weight is 248.28 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(2,2-dimethylpropanoyl)-2,3-dihydropyrido[2,3-b][1,4]oxazine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)12(17)15-6-7-18-11-10(15)5-4-9(8-16)14-11/h4-5,8H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGYYGGLJWXBSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCOC2=C1C=CC(=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678452
Record name 1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228665-85-7
Record name 1-(2,2-Dimethylpropanoyl)-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde (CAS Number: 1228665-85-7) is a heterocyclic compound with potential biological activities. This article delves into its chemical properties, synthesis, and biological activities based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₆N₂O
  • Molecular Weight : 248.30 g/mol
  • Structural Features : Contains a pyridine ring fused to an oxazine structure, which is significant for its biological activity.
PropertyValue
Molecular FormulaC₁₃H₁₆N₂O
Molecular Weight248.30 g/mol
Melting PointNot specified
Boiling PointNot specified

Biological Activity Overview

Research indicates that compounds similar to 1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine derivatives exhibit various biological activities, including antiviral and anticancer properties. The specific biological activities of this compound are still under investigation.

Anticancer Activity

The oxazine ring system is known for its interaction with biological targets involved in cancer progression. Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation of Pyridine Derivatives :
    • A study synthesized various pyridine derivatives and evaluated their inhibitory effects on HIV integrase. The results indicated that specific structural modifications significantly enhanced antiviral activity .
  • Oxazine Derivatives in Cancer Treatment :
    • Research focused on oxazine derivatives revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways . This suggests that this compound may also exhibit similar mechanisms.

Scientific Research Applications

Medicinal Chemistry

1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde has been investigated for its potential as a pharmacological agent. Its derivatives exhibit various biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against Gram-positive bacteria. For instance, a derivative was tested against Staphylococcus aureus and exhibited promising results .
  • Anticancer Properties : Research has indicated that certain derivatives can induce apoptosis in cancer cell lines. A study demonstrated that modifications to the oxazine ring can enhance cytotoxicity against specific tumor cells .

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations:

  • Building Block for Heterocycles : The compound can be used to synthesize other heterocyclic compounds through reactions such as cyclization and functionalization. This is particularly useful in developing new pharmaceuticals .
  • Reactivity in Michael Additions : The aldehyde functionality allows for Michael addition reactions with nucleophiles, which can lead to the formation of novel compounds with potential biological activity .

Case Study 1: Antimicrobial Derivative Development

A series of derivatives were synthesized from this compound to evaluate their antimicrobial efficacy. The study involved:

  • Synthesis of derivatives by altering substituents on the oxazine ring.
  • Testing against various bacterial strains.

Results indicated that certain derivatives had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential for new antimicrobial agents.

Case Study 2: Anticancer Activity Assessment

In another study focused on anticancer activity:

  • Researchers synthesized several analogs of the compound.
  • Evaluated their effects on human cancer cell lines including breast and lung cancer cells.

The findings revealed that some analogs significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.